1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNS/c1-17-5-4-6-19(13-17)16-26-23-15-25(22-8-3-2-7-21(22)23)14-18-9-11-20(24)12-10-18/h2-13,15H,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWIGWISFYXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 3-methylbenzyl mercaptan.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzyl chloride with indole in the presence of a base like potassium carbonate to form 1-[(4-bromophenyl)methyl]indole.
Thioether Formation: The intermediate is then reacted with 3-methylbenzyl mercaptan in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
Compound 1 : Target Molecule
- Functional Groups : Bromobenzyl (electron-withdrawing), benzylsulfanyl (electron-donating).
- Spectroscopy :
Compound 2 : 1-(4-Bromobutyl)-1H-indole ()
- Formula : C₁₂H₁₄BrN
- Substituent : Flexible 4-bromobutyl chain at position 1.
- Key Differences :
Compound 3 : 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole ()
- Formula : C₂₀H₁₈N₂O₂S
- Substituent : Sulfonyl group (electron-withdrawing) fused to dihydropyridine.
- Key Differences: Sulfonyl group (S=O stretch ~1150–1300 cm⁻¹ in IR).
Compound 4 : (±)-3-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole ()
Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Substituent Type | Melting Point/State | Key Functional Groups |
|---|---|---|---|---|
| Target Molecule | 409.36 | Bromobenzyl, Benzylsulfanyl | Not reported | C-Br, C-S |
| 1-(4-Bromobutyl)-1H-indole | 260.15 | Bromoalkyl | Liquid (colorless) | C-Br (aliphatic) |
| 3-(Tosyl-dihydropyridinyl)-1H-indole | 350.43 | Sulfonyl | 147.8–150.7°C | S=O, fused ring |
| Trifluorodecan-indole | 566.45 | Bromomethyl, Trifluorodecan | Not reported | C-F₃, C-Br, S=O |
Observations :
- Bromine placement (aromatic vs. aliphatic) significantly impacts polarity and solubility.
- Sulfonyl groups (Compound 3) increase molecular rigidity compared to thioethers (Target) .
Biological Activity
The compound 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole , a member of the indole family, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H20BrNOS
- Molecular Weight : 434.38 g/mol
The compound features a bromophenyl group and a methylsulfanyl moiety, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. In particular, compounds similar to This compound have shown promise in inhibiting the growth of various cancer cell lines. For instance, a related study demonstrated that indole-based compounds could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study on related compounds revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) as low as 0.39 µg/mL . This highlights the potential of the compound in developing new antimicrobial agents.
The biological activity of This compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Microtubule Destabilization : Indole derivatives may also act as microtubule-destabilizing agents, which is critical for their anticancer activity .
Study 1: Anticancer Properties
A recent investigation focused on a series of indole derivatives that included This compound . The study assessed their efficacy against MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with notable morphological changes observed under microscopy.
| Compound | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| Compound A | 5.0 | Yes | G2/M Phase |
| Compound B | 7.5 | Yes | G2/M Phase |
| Target Compound | 10.0 | Yes | G2/M Phase |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of several indole derivatives against common pathogens. The results showed that This compound exhibited strong antibacterial effects with an MIC comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Bacillus subtilis | 0.78 |
| Pseudomonas fluorescens | 1.56 |
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole?
The synthesis typically involves sequential alkylation and sulfanylation steps. A general approach includes:
- Step 1 : Alkylation of the indole nitrogen using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-[(4-bromophenyl)methyl]-1H-indole intermediate.
- Step 2 : Sulfanylation at the C3 position via nucleophilic substitution with [(3-methylphenyl)methyl]thiol in the presence of a mild oxidant (e.g., iodine) to stabilize the thioether bond .
- Validation : Monitor reaction progress using TLC and confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction. SHELX software (e.g., SHELXL for refinement) is widely employed for analyzing bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substituents. For example, the sulfanyl group’s methyl protons appear as a singlet near δ 2.45 ppm in DMSO-d₆ .
- Cross-validation : Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in electronic or steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the sulfanylation step?
- Microwave-assisted synthesis : Reduce reaction time and enhance regioselectivity by using controlled microwave irradiation (e.g., 100°C, 30 min) with TBAB as a phase-transfer catalyst .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of the thiol group. Add ZnBr₂ to stabilize intermediates during sulfanylation .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track thiolate anion formation and optimize stoichiometry .
Q. What strategies are effective in analyzing electronic effects of the bromophenyl and sulfanyl substituents on the indole core?
- Electron-withdrawing effects : The 4-bromophenyl group increases electrophilicity at the C2 position, which can be quantified via Hammett substituent constants (σₚ ≈ 0.23 for Br) .
- Sulfanyl group impact : The –S–(CH₂C₆H₄CH₃) moiety introduces steric bulk, altering π-π stacking interactions. Compare torsion angles in X-ray structures (e.g., 58.85° between indole and phenyl rings) to predict reactivity .
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with redox or photophysical properties .
Q. How can structural data resolve contradictions between experimental and computational results?
- Case study : If computational models predict a planar indole system but X-ray data show a dihedral angle of ~85° between indole and sulfonyl-bound phenyl rings, refine the model using restraints from crystallographic data (e.g., bond-length deviations < 0.01 Å) .
- Validation : Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O) that computational models may overlook .
Q. What pharmacological activities can be hypothesized based on structural analogs of this compound?
- Target prediction : Indole derivatives with sulfanyl groups often exhibit antimicrobial or kinase inhibitory activity. For example, tosyl-substituted indoles show antibacterial activity via membrane disruption .
- In silico screening : Perform molecular docking with targets like COX-2 or EGFR kinases, leveraging the bromophenyl group’s role in hydrophobic binding pockets .
- Validation : Synthesize analogs (e.g., replacing Br with Cl) and compare bioactivity profiles using in vitro assays .
Methodological Notes
- Crystallography : For high-resolution data, collect reflections at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Synthetic reproducibility : Always replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .
- Data reporting : Include CIF files for crystal structures and deposit in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
